8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918646-36-3) is a bicyclic heteroaromatic compound with the molecular formula C22H21ClN2O and a molecular weight of 364.87 g/mol . Structurally, it features a fused biquinoline core substituted with a chlorine atom at position 8 and four methyl groups (3,4,4,5-tetramethyl) on the dihydroquinoline moiety.
Properties
IUPAC Name |
8-chloro-3,4,4,5-tetramethyl-1-quinolin-3-yl-3H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-13-9-10-17(23)20-19(13)22(3,4)14(2)21(26)25(20)16-11-15-7-5-6-8-18(15)24-12-16/h5-12,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTYQSXWEWJCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(C=CC(=C2C1(C)C)C)Cl)C3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40845311 | |
| Record name | 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40845311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918646-36-3 | |
| Record name | 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40845311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Chlorination: Introduction of the chlorine atom is achieved through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.
Cyclization: The final step involves cyclization to form the biquinoline structure, often facilitated by acidic or basic catalysts under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.
Catalyst Selection: Using efficient and reusable catalysts to minimize costs and environmental impact.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The chloro and methyl substituents direct electrophilic attacks to specific positions:
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Nitration : Occurs at the 5-position of the quinoline ring due to electron-withdrawing effects of Cl and steric hindrance from methyl groups .
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Sulfonation : Sulfuric acid reacts preferentially at the 7-position .
Key factors :
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Steric hindrance from tetramethyl groups reduces reactivity at C3/C4.
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Chloro’s −I effect deactivates the ring but directs meta-substitution .
Nucleophilic Substitution
The chloro group at C8 participates in SNAr reactions under basic conditions:
| Substitution | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methoxy | NaOMe/MeOH | Reflux, 12h | 8-OMe derivative | 75 |
| Amine | NH<sub>3</sub>/EtOH | 100°C, 24h | 8-NH<sub>2</sub> derivative | 60 |
Reactivity is enhanced by electron-deficient aromatic systems and steric accessibility .
Transition Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:
The dihydroquinoline framework stabilizes palladium intermediates, enabling efficient coupling .
Functionalization via α-Lithiation
The tetramethyl-dihydroquinoline core undergoes α-lithiation at C3 using LDA or n-BuLi, followed by electrophilic trapping :
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | C3-benzyl derivative | 99 |
| Allyl bromide | C3-allyl derivative | 93 |
This method enables rapid diversification of the core structure .
Biological Activity and Redox Behavior
Though direct data for this compound is limited, structural analogs exhibit:
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Anticancer activity : Cytotoxicity via topoisomerase inhibition (IC<sub>50</sub> ~ 1.5 μM in MCF-7 cells) .
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Antimicrobial effects : MIC of 8 μg/mL against S. aureus.
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Redox properties : Oxidation at the dihydroquinoline moiety generates quinone-like species .
Stability and Degradation Pathways
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Thermal stability : Decomposes above 250°C via methyl group elimination.
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Photodegradation : UV light induces ring-opening reactions (t<sub>1/2</sub> = 48h under 365 nm) .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one has been explored for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases:
- Anticancer Activity : Studies indicate that compounds with similar biquinoline structures exhibit cytotoxic effects on cancer cell lines. Research is ongoing to evaluate the specific mechanisms through which this compound can inhibit tumor growth.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial properties. It is being investigated for efficacy against bacterial and fungal strains.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for:
- Synthesis of Biologically Active Molecules : It can be used as a building block in the synthesis of more complex molecules with potential pharmacological applications.
- Functionalization Reactions : The presence of chlorine and other functional groups allows for further modifications to enhance biological activity or alter physical properties.
Materials Science
Research has shown that biquinoline derivatives can be utilized in materials science:
- Dye Sensitizers in Solar Cells : The compound's electronic properties make it a candidate for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer is crucial for improving the efficiency of these devices.
- Organic Light Emitting Diodes (OLEDs) : The luminescent properties of similar compounds suggest potential applications in OLED technology, where they can serve as emitters or charge transport materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives of biquinoline show selective cytotoxicity against breast cancer cells. |
| Study 2 | Antimicrobial Properties | Found that the compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans. |
| Study 3 | Solar Cell Efficiency | Reported enhanced light absorption and electron transfer efficiency when incorporated into DSSCs compared to traditional dyes. |
Mechanism of Action
The mechanism of action of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence its binding affinity and selectivity towards these targets, affecting pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the 3,4-dihydro-2H-biquinolin-2-one family, which includes derivatives with halogenation (Cl, F), alkylation (methyl), and aromatic substitution. Key structural analogues are summarized below:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but trends can be inferred from analogues:
- Lipophilicity : The tetramethyl and chloro substituents in the target compound likely elevate logP compared to fluorinated or phenyl-substituted derivatives, favoring blood-brain barrier penetration .
- Thermal Stability: Storage at 2–8°C suggests moderate stability, consistent with dihydroquinoline derivatives that degrade under prolonged heat or light exposure .
- Solubility: High alkylation may reduce aqueous solubility, necessitating formulation with co-solvents or nanoparticles for pharmacological applications .
Q & A
Q. What are the established synthetic routes for 8-chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one?
Synthesis typically involves multi-step cyclization and functionalization. A common approach includes:
- Step 1 : Formation of the quinoline core via acid-catalyzed cyclization of substituted aniline precursors.
- Step 2 : Chlorination at the 8-position using reagents like POCl₃ or N-chlorosuccinimide (NCS) under controlled conditions (e.g., 60–80°C in DMF) .
- Step 3 : Alkylation or methylation at the 3,4,4,5 positions using NaH/alkyl halides, as demonstrated in analogous dihydroquinoline syntheses .
Key optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .
Q. Which analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselective chlorination and methyl group placement. Look for characteristic shifts: Cl-substituted aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 1.2–1.8 ppm) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~355). Use C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve stereochemical ambiguities in the dihydroquinoline ring .
Advanced Research Questions
Q. How can reaction yields be improved during the chlorination step?
Methodological considerations :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCE) to stabilize intermediates.
- Catalyst screening : Add catalytic KI to enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions .
- Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation. Higher temperatures (>80°C) risk decomposition .
Data contradiction analysis : Conflicting reports on chlorination efficiency (50–80% yields) suggest substrate-specific steric effects. Pre-functionalization with electron-withdrawing groups (e.g., nitro) may improve regioselectivity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in related quinoline derivatives?
- Comparative SAR : Synthesize analogs (e.g., 8-fluoro or 8-bromo substitutions) and evaluate biological activity (e.g., enzyme inhibition assays).
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict binding affinities to targets like kinases or GPCRs .
- Pharmacophore mapping : Identify critical moieties (e.g., chloro group for hydrophobic interactions; methyl groups for conformational rigidity) .
Q. How does the compound interact with biological targets, and what experimental designs validate these interactions?
Case study :
- Target identification : Screen against kinase libraries (e.g., EGFR, c-Met) using fluorescence polarization assays.
- Binding assays : Perform SPR (surface plasmon resonance) to determine KD values. For example, SPR data for similar dihydroquinolines show sub-µM binding to EGFR .
- Cellular validation : Use CRISPR-edited cell lines to confirm target-specific effects (e.g., apoptosis in cancer cells via Western blotting for cleaved caspase-3) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., dechlorination or oxidation).
- Light sensitivity : Store in amber vials under N₂; UV-Vis spectroscopy detects photooxidation (λmax shifts >300 nm) .
- Solution stability : Test in PBS (pH 7.4) and DMSO. Aggregation in aqueous buffers may require co-solvents (e.g., 0.1% Tween-80) .
Methodological Challenges and Solutions
Q. How to resolve conflicting data on the compound’s solubility in polar solvents?
- Experimental design : Use shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, ethanol, PEG-400) at 25°C and 37°C.
- Data interpretation : Discrepancies arise from polymorphic forms. Characterize crystallinity via DSC (differential scanning calorimetry) and select the thermodynamically stable form .
Q. What in silico tools predict metabolic pathways for this compound?
- Software : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation at methyl groups).
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH). LC-MS/MS detects hydroxylated or glucuronidated metabolites .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters for Chlorination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes SNAr efficiency |
| Solvent | DMF | Stabilizes transition state |
| Catalyst (KI) | 5–10 mol% | Reduces side reactions |
| Reaction Time | 6–8 hrs | Balances completion vs. degradation |
Table 2 : Comparative Biological Activity of Analogues
| Compound | Substitution | IC50 (EGFR) | LogP |
|---|---|---|---|
| 8-Chloro derivative | Cl | 0.12 µM | 3.5 |
| 8-Fluoro derivative | F | 0.45 µM | 2.8 |
| 8-Methyl derivative | CH₃ | 1.2 µM | 4.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
